Methyl 4-(2,6-difluorophenyl)benzoate
Description
Methyl 4-(2,6-difluorophenyl)benzoate is a benzoate ester derivative featuring a 2,6-difluorophenyl group at the para position of the benzene ring. This structural motif combines aromatic fluorination with an ester functional group, making it a versatile intermediate in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
methyl 4-(2,6-difluorophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-14(17)10-7-5-9(6-8-10)13-11(15)3-2-4-12(13)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIMKJDTYOXZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230399 | |
| Record name | Methyl 2′,6′-difluoro[1,1′-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820704-20-8 | |
| Record name | Methyl 2′,6′-difluoro[1,1′-biphenyl]-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2′,6′-difluoro[1,1′-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2,6-difluorophenyl)benzoate typically involves the esterification of 4-(2,6-difluorophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: 4-(2,6-difluorophenyl)benzoic acid.
Reduction: 4-(2,6-difluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction.
Scientific Research Applications
Methyl 4-(2,6-difluorophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(2,6-difluorophenyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine-Linked Esters
- Compound 5l (Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) Structure: Incorporates a 1,3,5-triazine core with bromo, methoxyphenoxy, and amide-linked benzoate groups. Applications: Likely used in herbicide development due to structural similarities to sulfonylurea triazine derivatives (e.g., metsulfuron-methyl) .
Quinoline-Piperazine Derivatives
- C27 (Methyl 4-(4-(2-(2,5-Difluorophenyl)Quinoline-4-Carbonyl)piperazin-1-yl)Benzoate) Structure: Combines a quinoline moiety (a bicyclic aromatic system) with a piperazine linker and difluorophenyl group. Key Differences: The quinoline scaffold expands π-π stacking capabilities, while the piperazine group introduces basicity, improving solubility in biological systems. Applications: Reported in anticancer or antimicrobial research due to quinoline’s prevalence in drug design .
Ureido and Sulfonylurea Derivatives
- 4j (Methyl (S)-4-(2-(3-(2,6-diethylphenyl)ureido)-2-phenylacetamido)benzoate) Structure: Features a urea bridge and diethylphenyl group, offering hydrogen-bonding and lipophilic properties. Key Differences: The urea moiety enhances target binding via hydrogen bonds, contrasting with the simpler ester and fluorophenyl groups in Methyl 4-(2,6-difluorophenyl)benzoate. Applications: Potential use in enzyme inhibition or receptor modulation .
- Metsulfuron Methyl Ester
Data Table: Structural and Functional Comparison
Research Findings and Implications
Electron-Withdrawing Effects: The 2,6-difluorophenyl group in this compound likely improves metabolic stability compared to non-fluorinated analogs, as seen in sulfonylurea herbicides .
Triazine vs. Simple Esters : Triazine-containing derivatives (e.g., Compound 5l) exhibit enhanced herbicidal activity due to nitrogen-rich heterocycles, but they lack the fluorinated aromatic advantage of this compound .
Quinoline vs. Benzoate Scaffolds: Quinoline derivatives (e.g., C27) offer broader biological activity but require more complex synthesis compared to the simpler benzoate core .
Urea vs. Ester Functionality : Ureido derivatives (e.g., 4j) excel in target binding via hydrogen bonds, whereas this compound prioritizes lipophilicity and steric effects .
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